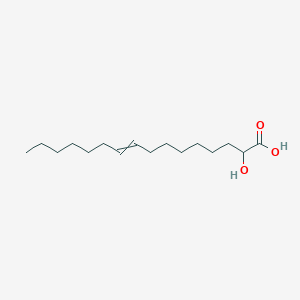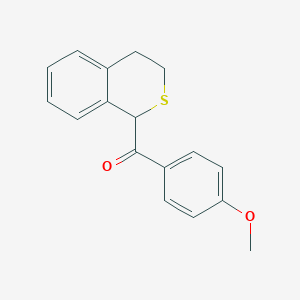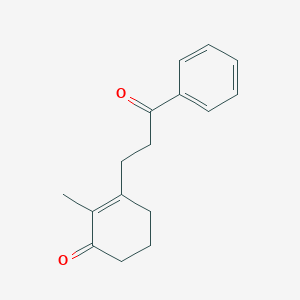![molecular formula C16H20Si2 B14420200 5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 85590-07-4](/img/structure/B14420200.png)
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms incorporated into a dibenzocyclooctadiene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a dibenzocyclooctadiene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxane, silane, and various functionalized derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It is used in the production of silicon-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, leading to the formation of new compounds with unique properties. The pathways involved in these interactions are still being studied, but they are believed to involve the formation of intermediate complexes that facilitate the desired reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydrodibenzo[c,e][1,2]azaborinines: These compounds have similar structural frameworks but contain boron and nitrogen atoms instead of silicon.
5,6-Dihydrodibenzo[c,g][1,2]diazocine: This compound features nitrogen atoms in the ring structure, leading to different chemical properties.
Uniqueness
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to the presence of silicon atoms, which impart distinct chemical and physical properties. These properties include increased stability and the ability to form strong bonds with other elements, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85590-07-4 |
|---|---|
Formule moléculaire |
C16H20Si2 |
Poids moléculaire |
268.50 g/mol |
Nom IUPAC |
5,5,6,6-tetramethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C16H20Si2/c1-17(2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(17,3)4/h5-12H,1-4H3 |
Clé InChI |
QHXSSKNXFGRFAI-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)



